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Compound of Interest

Compound Name: Guignardone J

Cat. No.: B12408263 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Guignardone J is a meroterpenoid natural product isolated from the endophytic fungus

Guignardia sp. Meroterpenoids are a class of secondary metabolites derived from a

combination of terpenoid and polyketide biosynthetic pathways, and they exhibit a wide range

of biological activities. Guignardone J and its analogues have demonstrated synergistic

antifungal activity with existing antifungal agents, making them promising candidates for the

development of new therapeutics to combat fungal infections.[1] This document provides a

proposed protocol for the scale-up synthesis of Guignardone J, based on established

synthetic routes for closely related compounds, along with its reported characterization data

and biological activity.

Physicochemical Properties and Spectroscopic
Data of Guignardone J
A comprehensive summary of the physicochemical properties and spectroscopic data for

naturally derived Guignardone J is presented below. This data is essential for the

characterization and quality control of the synthesized product.
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Parameter Value Reference

Molecular Formula C₁₇H₂₄O₅ [1]

Molecular Weight 308.37 g/mol [1]

Appearance Colorless crystals [1]

Optical Rotation [α]²⁰D +86.2 (c 0.1, MeOH) [1]

HR-ESI-MS
m/z 331.1516 [M+Na]⁺ (calcd

for C₁₇H₂₄NaO₅, 331.1516)
[1]

Table 1: Physicochemical Properties of Guignardone J
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¹H NMR (500 MHz, CDCl₃) δ (ppm) ¹³C NMR (125 MHz, CDCl₃) δ (ppm)

4.95 (1H, brs) 211.5 (C-8)

4.87 (1H, brs) 171.1 (C-1')

4.54 (1H, d, J = 6.9 Hz) 148.9 (C-11)

3.73 (1H, d, J = 11.4 Hz) 110.0 (C-12)

3.65 (1H, d, J = 11.4 Hz) 85.8 (C-5)

3.48 (1H, s) 81.9 (C-7)

2.80 (1H, dd, J = 17.0, 5.5 Hz) 78.9 (C-1)

2.45 (1H, d, J = 17.0 Hz) 56.4 (C-9a)

2.22 (1H, m) 52.1 (C-3a)

2.05 (1H, m) 49.9 (C-6)

1.88 (1H, m) 41.5 (C-9)

1.76 (3H, s) 36.8 (C-2)

1.70 (1H, m) 35.5 (C-3)

1.54 (1H, m) 23.3 (C-10)

1.29 (3H, s) 22.8 (C-13)

1.07 (1H, m) 14.2 (C-4')

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Guignardone J[1]

Proposed Scale-up Synthesis of Guignardone J
The following is a proposed multi-step synthesis for Guignardone J, adapted from the

successful asymmetric total synthesis of the structurally related Guignardones A and B. This

route is designed for scalability and employs well-established chemical transformations.

Retrosynthetic Analysis
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The retrosynthetic analysis for Guignardone J reveals a convergent approach, starting from

commercially available precursors.

Guignardone J
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Caption: Retrosynthetic approach for Guignardone J.

Experimental Protocols
Step 1: Synthesis of the Key Aldehyde Intermediate

This multi-step process begins with a commercially available chiral starting material, which is

converted to a key aldehyde intermediate through a series of protecting group manipulations,

oxidations, and reductions. The specific steps and reagents would be adapted from the

synthesis of the analogous intermediate in the Guignardone A and B synthesis.

Step 2: Grignard Addition

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a nitrogen inlet, add a solution of the key aldehyde

intermediate (1.0 eq) in anhydrous THF (0.5 M).

Addition of Grignard Reagent: Cool the solution to -78 °C in a dry ice/acetone bath. Add a

solution of vinylmagnesium bromide (1.5 eq, 1.0 M in THF) dropwise via the dropping funnel

over 30 minutes.

Reaction Monitoring: Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction

progress by thin-layer chromatography (TLC).

Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous

ammonium chloride solution. Allow the mixture to warm to room temperature and extract with
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ethyl acetate (3 x 100 mL).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. Purify the crude product by flash column

chromatography on silica gel.

Step 3: Wittig Reaction

Ylide Preparation: In a separate flame-dried flask under nitrogen, suspend

(methoxymethyl)triphenylphosphonium chloride (2.0 eq) in anhydrous THF (0.2 M). Cool the

suspension to 0 °C and add n-butyllithium (1.9 eq, 2.5 M in hexanes) dropwise. Stir the

resulting red-orange solution at 0 °C for 30 minutes.

Aldehyde Addition: Cool the ylide solution to -78 °C and add a solution of the product from

Step 2 (1.0 eq) in anhydrous THF dropwise.

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12 hours.

Quenching and Extraction: Quench the reaction with saturated aqueous sodium bicarbonate

solution and extract with diethyl ether (3 x 100 mL).

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium

sulfate, and concentrate. Purify the residue by flash chromatography.

Step 4: Deprotection and Cyclization

Deprotection: Dissolve the product from Step 3 in a suitable solvent (e.g., a mixture of THF

and water) and treat with an acid catalyst (e.g., pyridinium p-toluenesulfonate) to remove the

protecting groups.

Cyclization: The deprotection will likely trigger a spontaneous intramolecular cyclization to

form the core structure of Guignardone J.

Purification: After completion, neutralize the reaction, extract the product, and purify by

chromatography to yield Guignardone J.
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Step Transformation
Reagents and
Conditions

Expected Yield (%)

1
Synthesis of Key

Aldehyde

Multi-step from chiral

pool
~40-50

2 Grignard Addition
Vinylmagnesium

bromide, THF, -78 °C
~80-90

3 Wittig Reaction
(CH₃OCH₂)PPh₃Cl, n-

BuLi, THF
~70-80

4
Deprotection &

Cyclization
PPTS, THF/H₂O ~60-70

Overall Total Synthesis - ~10-15

Table 3: Summary of Proposed Synthetic Steps and Expected Yields

Biological Activity of Guignardone J
Guignardone J has been reported to exhibit synergistic antifungal activity against Candida

albicans when used in combination with fluconazole. This suggests that Guignardone J may

act on a different cellular target than fluconazole, which inhibits ergosterol biosynthesis. The

exact mechanism of action for Guignardone J is not yet fully elucidated, but it is hypothesized

to involve disruption of the fungal cell wall or membrane integrity.

Proposed Antifungal Mechanism of Action
The following diagram illustrates a potential mechanism of action for Guignardone J, based on

the known targets of other antifungal agents that disrupt the fungal cell envelope.
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Caption: Proposed mechanism of antifungal action for Guignardone J.

Conclusion
The proposed scale-up synthesis of Guignardone J offers a viable route for obtaining

significant quantities of this promising natural product for further biological evaluation and

preclinical development. The synergistic antifungal activity of Guignardone J highlights its

potential as a lead compound for the development of novel combination therapies to address
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the growing challenge of antifungal resistance. Further studies are warranted to fully elucidate

its mechanism of action and to optimize its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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